Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Description

The exact mass of the compound Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-chloro-4,4,4-trifluoroacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-4,4,4-trifluoroacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

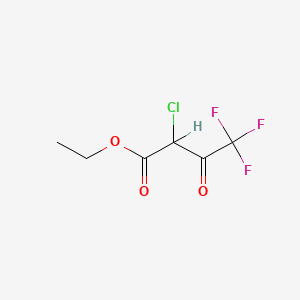

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWUNJVPOCYLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371884 | |

| Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-58-6 | |

| Record name | Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 363-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: Properties, Reactivity, and Applications

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) has emerged as a pivotal intermediate in the fields of pharmaceutical and agrochemical research.[1] Its significance stems from a unique molecular architecture that combines the reactivity of a β-ketoester with the influential electronic properties of both a trifluoromethyl (CF₃) group and an α-chloro substituent.[1] This combination makes EClTFA a highly versatile reagent for constructing complex, fluorinated molecules.

The incorporation of fluorine, and particularly the CF₃ group, into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] EClTFA provides a reliable and efficient entry point for introducing this valuable moiety. This guide offers an in-depth exploration of the physicochemical properties, synthesis, core reactivity, and safe handling of EClTFA, tailored for researchers and development scientists aiming to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

The distinct reactivity of EClTFA is a direct consequence of its physical and electronic properties. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the electron distribution across the molecule, activating the adjacent carbonyl and the α-carbon.[1]

Key Physicochemical Properties

A summary of the essential physical and chemical data for EClTFA is provided below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate | [1] |

| CAS Number | 363-58-6 | [3][4][5] |

| Molecular Formula | C₆H₆ClF₃O₃ | [1][3][4] |

| Molecular Weight | 218.56 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 67-71°C at 35 mmHg | [1][3] |

| Refractive Index (n²⁰/D) | 1.3865 - 1.3935 | [1] |

| Flash Point | 67°C (153°F) | [1][3] |

Spectroscopic Signatures

The structural features of EClTFA give rise to characteristic spectroscopic data:

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations of the ketone and ester groups. The electron-withdrawing effects of the adjacent CF₃ and Cl groups shift these bands to higher frequencies compared to non-halogenated analogues.[1]

-

Mass Spectrometry: Mass spectrometric analysis shows a molecular ion peak (M+) at m/z 218.[1] Characteristic fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).[1]

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound, providing clear confirmation of its structure.[6]

Keto-Enol Tautomerism: A Key to Reactivity

Like other β-dicarbonyl compounds, EClTFA exists as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity, particularly in condensation reactions where the enol or enolate form is the active nucleophile. The equilibrium position is influenced by factors such as solvent polarity and temperature.[1]

Caption: Keto-enol tautomerism in EClTFA.

Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

The most common and industrially applicable method for preparing EClTFA is the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[7] This reaction can be achieved using common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[7]

Workflow for Synthesis via Chlorination

The general workflow involves the controlled addition of the chlorinating agent to the starting material, followed by an aging period to ensure complete reaction, and finally, purification to remove byproducts and unreacted reagents.

Caption: Synthesis workflow for EClTFA.

Detailed Experimental Protocol: Chlorination with Sulfuryl Chloride

This protocol is adapted from established industrial methods.[7]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq.)

-

Sodium hydroxide solution (for tail gas scrubbing)

-

Reaction vessel (e.g., 2L four-necked flask) equipped with a mechanical stirrer, dropping funnel, thermometer, and gas outlet to a scrubber.

Procedure:

-

Charging the Reactor: Charge the reaction vessel with ethyl 4,4,4-trifluoroacetoacetate (e.g., 0.93 kg, 5 mol).

-

Addition of Reagent: While stirring, begin the dropwise addition of sulfuryl chloride (e.g., 0.75 kg, 5.5 mol) via the dropping funnel. Maintain the reaction temperature between 25-30°C during the addition. This addition should take approximately 1 hour.

-

Causality Note: Controlled, slow addition is critical to manage the exothermic reaction and prevent runaway temperatures, which could lead to unwanted side products. The molar excess of SO₂Cl₂ ensures the complete conversion of the starting material.

-

-

Reaction Maturation: After the addition is complete, allow the mixture to react at an elevated temperature of 25-40°C for 24 hours.[7] During this period, hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases will evolve. Ensure these are safely vented and neutralized in an aqueous sodium hydroxide scrubber.

-

Causality Note: The maturation period, or "insulation," drives the reaction to completion. The removal of gaseous byproducts via Le Châtelier's principle also helps favor product formation.

-

-

Workup and Purification: Once the reaction is complete, apply a vacuum to the vessel while maintaining the temperature at 25-40°C. This reduced pressure distillation will remove residual SO₂Cl₂, HCl, and SO₂.[7]

-

Final Product: The remaining liquid is the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate. For many applications, this material (typically >95% purity) can be used directly. Further purification can be achieved by fractional vacuum distillation.

Core Reactivity and Synthetic Applications

The dual reactivity centers—the electrophilic carbonyl carbons and the α-carbon bearing a displaceable chlorine atom—make EClTFA a powerful synthetic tool.

Nucleophilic Substitution at the α-Carbon

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This pathway is fundamental to creating diverse molecular scaffolds.

-

Mechanism: The reaction typically proceeds via a standard Sₙ2 mechanism, where a nucleophile (e.g., an amine, alkoxide, or thiol) attacks the α-carbon, displacing the chloride ion.

-

Applications: This reaction is used to synthesize α-amino, α-alkoxy, and α-thio derivatives, which are valuable intermediates in their own right.[1]

Precursor for Heterocyclic Compounds

EClTFA is an excellent building block for synthesizing substituted heterocycles, which form the core of many pharmaceuticals and agrochemicals.[1] This is typically achieved through condensation reactions with binucleophilic reagents.

-

Synthesis of Pyrazoles: Reaction of EClTFA with hydrazine or substituted hydrazines yields trifluoromethyl- and chloro-substituted pyrazoles. These are important motifs in many biologically active compounds.

-

Synthesis of Thiazoles: Condensation with thioamides or thioureas can lead to the formation of functionalized thiazole rings, a class of heterocycles known for antifungal and antibacterial properties.[1] EClTFA is a key intermediate in the synthesis of the fungicide thifluzamide.[7]

Mechanism: Pyrazole Formation

The reaction with hydrazine proceeds via an initial nucleophilic attack at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Caption: General mechanism for pyrazole synthesis from EClTFA.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with EClTFA.

Hazard Profile:

-

Corrosive: Causes severe skin burns and serious eye damage.[8][9]

-

Combustible Liquid: The vapor can form flammable mixtures with air.[3][8]

-

Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile or butyl rubber gloves, and a lab coat or chemical-resistant apron.[9][10]

-

Grounding: Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[10]

-

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[9][10]

Spill Management Workflow

Caption: Spill management workflow for EClTFA.

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[9]

-

Keep containers tightly closed to prevent moisture ingress.

-

Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, bases, and reducing agents.[9]

Conclusion

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of functional groups provides a gateway to a vast array of complex fluorinated molecules. By understanding its properties, mastering its synthesis, and appreciating its diverse reactivity, researchers in the pharmaceutical and agrochemical industries can effectively unlock its potential to create next-generation therapeutics and crop protection agents. Adherence to stringent safety protocols is paramount to harnessing the power of this versatile reagent responsibly.

References

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]

- Google Patents.

-

Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]

-

Oakwood Products. Ethyl 2-chloro-4, 4, 4-trifluoroacetoacetate, min 94%, 100 grams. [Link]

-

PubChem. Ethyl 4,4,4-trifluoroacetoacetate. [Link]

-

Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate. [Link]

Sources

- 1. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 363-58-6 | 2129-7-02 | MDL MFCD00041540 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | SynQuest Laboratories [synquestlabs.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate(363-58-6) 1H NMR spectrum [chemicalbook.com]

- 7. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 8. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis and Mechanism of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Introduction: The Strategic Importance of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) is a highly functionalized synthetic intermediate of significant interest to researchers and professionals in drug development and agrochemical synthesis.[1][2] Its molecular architecture, featuring a reactive β-keto ester system, a trifluoromethyl group, and an α-chloro substituent, provides a unique combination of reactivity and imparts desirable properties to target molecules.[1][2] The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] Consequently, EClTFA serves as a critical building block for introducing these advantageous properties into complex molecular scaffolds.

This guide provides an in-depth exploration of the primary synthetic routes to EClTFA, a detailed analysis of the underlying reaction mechanisms, and practical, field-proven experimental protocols. The content is structured to deliver not just procedural steps, but the scientific rationale behind them, empowering researchers to optimize and adapt these methods for their specific applications.

Primary Synthetic Pathway: α-Chlorination of Ethyl 4,4,4-trifluoroacetoacetate

The most direct and industrially relevant method for the synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is the electrophilic chlorination at the α-position of its precursor, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[2][3] This transformation is typically achieved using common chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[3]

Reaction Overview

Caption: General schematic of the α-chlorination of ETFAA.

Mechanistic Deep Dive: Acid-Catalyzed α-Chlorination

The α-chlorination of β-keto esters like ETFAA proceeds via an acid-catalyzed mechanism.[4][5] This pathway is favored over a base-catalyzed route because it allows for selective mono-chlorination. Under basic conditions, the resulting α-chlorinated product is more acidic than the starting material, leading to rapid deprotonation and subsequent di- or poly-halogenation, which is difficult to control.[4][6]

The acid-catalyzed mechanism involves two key stages:

-

Keto-Enol Tautomerization: The reaction is initiated by the protonation of the carbonyl oxygen of the keto form of ETFAA. This enhances the acidity of the α-protons. A weak base (which can be another molecule of the keto ester) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This tautomerization is the rate-determining step of the overall reaction.[5][7]

-

Electrophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking the electrophilic chlorine atom of the chlorinating agent (e.g., sulfuryl chloride). This step forms the C-Cl bond at the α-position. Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, EClTFA.

The reaction is often autocatalytic because the chlorination process itself generates hydrogen chloride (HCl) as a byproduct, which then catalyzes further reaction.[7]

Caption: Mechanism of acid-catalyzed α-chlorination of ETFAA.

Experimental Protocols and Causality

The choice of chlorinating agent and reaction conditions directly impacts the efficiency, safety, and scalability of the synthesis.

Method 1: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is often preferred in a laboratory setting due to its convenient liquid form and generally high reactivity.

Experimental Protocol:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[3]

-

Charging the Reactor: Charge the flask with Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.).

-

Reagent Addition: Begin stirring and slowly add sulfuryl chloride (1.1-1.5 eq.) dropwise via the dropping funnel, maintaining the reaction temperature between 25-40°C.[3] The exothermic nature of the reaction requires careful monitoring and potential cooling.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at 25-40°C for several hours (e.g., 24 hours) to ensure complete conversion.[3] Progress can be monitored by techniques such as GC-MS or TLC.

-

Work-up and Purification: Upon completion, the excess sulfuryl chloride and dissolved gases (HCl, SO₂) are removed by distillation under reduced pressure.[3] The crude product is then purified by fractional vacuum distillation to yield pure Ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

Causality and Field Insights:

-

Stoichiometry: A slight excess of sulfuryl chloride is used to drive the reaction to completion.

-

Temperature Control: Maintaining the temperature below 50°C is crucial to prevent potential side reactions and decomposition of the product.[3] The 25-40°C range offers a balance between a reasonable reaction rate and safety.

-

Gas Scrubbing: The byproducts HCl and SO₂ are corrosive and toxic gases. A caustic scrubber is essential for safe operation.

Method 2: Chlorination using Chlorine Gas (Cl₂)

Direct chlorination with chlorine gas is a viable, often more atom-economical alternative, particularly suited for industrial-scale production.

Experimental Protocol:

-

Reactor Setup: A similar setup to the sulfuryl chloride method is used, but with a gas inlet tube for bubbling chlorine gas into the reaction mixture.

-

Reaction Conditions: The reactor containing Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) is cooled to 0-5°C.[3]

-

Reagent Addition: Chlorine gas (1.2-3.0 eq.) is bubbled through the stirred liquid at a controlled rate, ensuring the temperature does not exceed the set range.[3]

-

Reaction Monitoring: The reaction is typically faster than with sulfuryl chloride, often completing within 3-4 hours.[3]

-

Work-up and Purification: After the reaction, the system is purged with an inert gas (e.g., nitrogen) to remove excess chlorine. The residual HCl is removed under reduced pressure, followed by vacuum distillation of the product.[3]

Causality and Field Insights:

-

Temperature: The lower temperature (0-5°C) is necessary to control the high reactivity of chlorine gas and improve selectivity.

-

Reagent Handling: Chlorine gas is highly toxic and requires specialized handling procedures and equipment. This method is less common in standard academic labs but is efficient for large-scale synthesis.

-

Advantages: This method can be very rapid and avoids the sulfur-containing byproducts associated with sulfuryl chloride.[3]

Comparative Data of Synthesis Methods

| Parameter | Method 1: Sulfuryl Chloride | Method 2: Chlorine Gas | Reference |

| Chlorinating Agent | SO₂Cl₂ | Cl₂ | [3] |

| Molar Ratio (Agent:ETFAA) | 1.1:1 to 1.5:1 | 1.2:1 to 3.0:1 | [3] |

| Temperature | 0-50°C (typically 25-40°C) | 0-5°C | [3] |

| Reaction Time | ~24 hours | ~3-4 hours | [3] |

| Reported Yield | ~96.8% | ~91.8% | [3] |

| Reported Purity | ~98% | ~93% | [3] |

Application in Agrochemical Synthesis: The Case of Thifluzamide

EClTFA is a pivotal intermediate in the synthesis of the fungicide Thifluzamide.[3] The synthesis involves the formation of a thiazole ring, a common heterocyclic motif in bioactive molecules.

Synthetic Workflow:

Caption: Synthetic pathway to Thifluzamide from EClTFA.

The initial step is a Hantzsch-type thiazole synthesis where EClTFA reacts with thioacetamide.[8] The α-chloro ketone functionality of EClTFA readily reacts with the sulfur nucleophile of thioacetamide, followed by cyclization and dehydration to form the thiazole ester intermediate. This intermediate is then hydrolyzed to the corresponding carboxylic acid, converted to an acid chloride, and finally coupled with 2,6-dibromo-4-trifluoromethoxyaniline to yield Thifluzamide.[8][9]

Conclusion

The synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate via α-chlorination of its parent β-keto ester is a robust and efficient process. A thorough understanding of the underlying acid-catalyzed enol-mediated mechanism is paramount for optimizing reaction conditions and ensuring high yields and purity. The choice between sulfuryl chloride and chlorine gas as the chlorinating agent depends on the scale of the synthesis and the available equipment for handling these reagents. As a versatile fluorinated building block, EClTFA will undoubtedly continue to play a crucial role in the development of next-generation pharmaceuticals and agrochemicals, making mastery of its synthesis a valuable asset for chemical researchers and drug development professionals.

References

-

Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]

-

Wikipedia. Ketone halogenation. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Michigan State University Department of Chemistry. Carbonyl Reactivity. [Link]

-

Leah4sci. (2016, April 26). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base [Video]. YouTube. [Link]

-

Semantic Scholar. Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. [Link]

-

NACL Industries. The CI-ETFAA is then reacted with thioacetamide in acetonitrile using triethylamine as an acid scavenger to form the thiazole. [Link]

-

ACS Publications. (2012, May 31). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. [Link]

-

ACS Publications. (2021, February 11). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. [Link]

- Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 3. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 4. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 7. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 8. naclind.com [naclind.com]

- 9. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent Demanding Respect

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (CAS No. 363-58-6) is a valuable organic compound in the synthesis of novel pharmaceuticals and other fine chemicals.[1][2] Its unique structure, featuring a chloro group and a trifluoroacetyl moiety, imparts significant reactivity, making it a key building block in various chemical transformations.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data and handling precautions for Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, moving beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind the recommended procedures.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a substance is paramount to its safe handling. The properties of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClF₃O₃ | [1][3] |

| Molecular Weight | 218.56 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 67-71°C at 35 mmHg | [1][4] |

| Flash Point | 67°C (153°F) | [1][4] |

| Refractive Index | 1.39 @ 20°C | [4] |

The relatively low flash point indicates that this compound is a combustible liquid and can form flammable vapor-air mixtures.[5]

Hazard Identification and GHS Classification

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

Signal Word: Danger

Hazard Statements:

-

H227: Combustible liquid.[4]

-

H318: Causes serious eye damage.[4]

-

H335: May cause respiratory irritation.[4]

The corrosive nature of this compound is a primary concern, and its potential to cause severe tissue damage on contact underscores the critical importance of appropriate personal protective equipment.

Safe Handling and Storage: A Proactive Approach

Safe handling of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is predicated on a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] This is crucial to minimize the inhalation of vapors, which can cause respiratory tract irritation.[4]

-

Ignition Sources: Due to its combustible nature, all sources of ignition, such as open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[6][8] Use of explosion-proof electrical and ventilating equipment is recommended.[9]

-

Static Discharge: Take precautionary measures against static discharges, which can serve as an ignition source.[6][9] Grounding and bonding of containers and receiving equipment is essential during transfers.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent contact with this corrosive chemical.

| PPE | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[6][7] | To prevent contact with the eyes, which can result in serious and irreversible damage.[4][5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7] | The compound causes severe skin burns.[5] Contaminated clothing should be removed immediately and washed before reuse.[6] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced.[6][7] | To protect against the inhalation of irritating vapors.[4] |

The following diagram illustrates the workflow for donning and doffing PPE to ensure maximum protection and prevent cross-contamination.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Storage Requirements

Proper storage is crucial for maintaining the stability of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[6][9]

-

Containers: Keep containers tightly closed to prevent the escape of vapors and contamination.[6][9]

-

Incompatible Materials: Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[7][10]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigating harm.

First-Aid Measures

Immediate medical attention is required for all routes of exposure.[6]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[6] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method.[6] |

| Ingestion | Rinse mouth. DO NOT induce vomiting.[6] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[6]

-

Ventilate: Ensure adequate ventilation.[6]

-

Eliminate Ignition Sources: Remove all sources of ignition.[6]

-

Containment: Absorb the spill with an inert material such as sand, earth, or vermiculite.[7] Do not use combustible materials like sawdust.[9]

-

Collection: Collect the absorbed material into a suitable, closed container for disposal.[6]

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

The following flowchart outlines the general procedure for responding to a chemical spill.

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures

In the event of a fire involving Ethyl 2-chloro-4,4,4-trifluoroacetoacetate:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6] Water spray can be used to cool closed containers.[6]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and hydrogen fluoride.[6][10] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

The toxicological properties of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate have not been fully investigated.[6] However, it is known to be corrosive and can cause severe damage to tissues upon contact.[5][6] Ingestion may cause severe swelling and damage to the delicate tissues of the esophagus and stomach, with a danger of perforation.[6]

From an ecological perspective, this compound should not be released into the environment.[6] It is likely to be mobile in the environment due to its volatility, but persistence is unlikely.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6][7] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[6][7] Do not empty into drains.[6]

Conclusion: A Commitment to Safety

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a powerful tool in the arsenal of the research and development scientist. However, its utility is intrinsically linked to a culture of safety. By understanding the hazards associated with this compound and diligently adhering to the handling precautions outlined in this guide, researchers can mitigate risks and ensure a safe and productive laboratory environment.

References

-

ChemSrc. (n.d.). Ethyl 2-chloro-4,4,4-trifluoroacetoacetate(363-58-6). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

-

HDH Chemicals. (n.d.). Ethyl 2-chloro-4, 4, 4-trifluoroacetoacetate, min 94%, 100 grams. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Trifluoroacetate, 99%. Retrieved from [Link]

-

Loba Chemie. (2016, June 7). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Haz-Map. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate - Hazardous Agents. Retrieved from [Link]

Sources

- 1. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 2. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS 363-58-6 | 2129-7-02 | MDL MFCD00041540 | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | SynQuest Laboratories [synquestlabs.com]

- 5. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Electron Distribution and Electronegativity of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTA) is a highly functionalized organic building block of significant interest in the pharmaceutical and agrochemical industries. Its synthetic versatility stems from a unique molecular architecture characterized by a confluence of potent electron-withdrawing groups. This guide provides an in-depth analysis of the intramolecular electronic landscape of ECTA, exploring the profound and synergistic effects of its trifluoromethyl, chloro, and ester moieties. We will dissect the resulting electron distribution, the concept of group electronegativity, and how these fundamental properties dictate the molecule's reactivity and utility as a key synthetic intermediate.

Introduction: The Molecular Architecture of a Versatile Synthon

The value of a synthetic building block is defined by its inherent reactivity and its ability to introduce desirable functionalities into a target molecule. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, with the chemical formula C₆H₆ClF₃O₃, is a prime example of a synthon whose structure is meticulously tailored for chemical utility.[1] The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity.[2] ECTA serves as a powerful vehicle for introducing this critical moiety.

At its core, ECTA is a β-keto ester, a class of compounds renowned for its diverse reactivity. However, the substitution of a highly electronegative trifluoromethyl group at the C4 position and a chlorine atom at the C2 position dramatically reshapes its electronic properties, creating a molecule with distinct regions of electron deficiency and specific sites primed for chemical transformation. This guide will illuminate the causality behind ECTA's reactivity by examining its electron distribution in detail.

| Property | Value | Reference |

| CAS Number | 363-58-6 | [3] |

| Molecular Formula | C₆H₆ClF₃O₃ | [1] |

| Molecular Weight | 218.56 g/mol | [1] |

| Appearance | Colorless Liquid | [2][4] |

| Boiling Point | 67-71°C at 35 mmHg | [3] |

| Refractive Index | ~1.388 | [3] |

Analysis of Inductive and Resonance Effects

The electronic character of ECTA is not merely a sum of its parts but a result of the powerful interplay between its functional groups. The primary driver of its electronic landscape is the inductive effect, a through-bond polarization caused by differences in electronegativity.

-

The Trifluoromethyl (-CF₃) Group : This is the most dominant electron-withdrawing group in the molecule. Fluorine is the most electronegative element, and the cumulative inductive pull of three fluorine atoms makes the C4 carbon and, by extension, the entire trifluoroacetyl moiety (CF₃CO-) exceptionally electron-deficient. This potent -I effect is fundamental to the reactivity of trifluoromethyl ketones.[5][6]

-

The Chlorine (-Cl) Atom : Located at the C2 (α) position, the chlorine atom also exerts a significant electron-withdrawing inductive effect. This further depletes electron density from the carbon backbone.

-

The Ethyl Ester (-COOEt) Group : The ester group is also electron-withdrawing via induction from its two oxygen atoms. While the ether oxygen possesses a lone pair that could participate in resonance, its influence is secondary to the powerful inductive effects present elsewhere in the molecule.

These effects work in concert to polarize the carbon skeleton, pulling electron density towards the halogen and oxygen atoms. The result is a molecule with highly electrophilic carbon centers, particularly the carbonyl carbons.

Figure 1: Visualization of the primary inductive (-I) effects in ECTA.

Mapping Electron Distribution and Electrophilicity

The synergistic electron withdrawal creates distinct "hotspots" of electrophilicity within the molecule, which are the primary targets for nucleophilic attack.

-

C4 Carbonyl Carbon (Ketone) : This carbon is flanked by the trifluoromethyl group and the C2-chloro-substituted carbon. It bears a significant partial positive charge (δ+) and is a hard electrophilic center, readily attacked by a wide range of nucleophiles.

-

C2 Carbon (α-Carbon) : This carbon is bonded to a chlorine atom and two carbonyl groups. The chlorine atom is a potential leaving group, making this site susceptible to nucleophilic substitution reactions.

-

C1 Carbonyl Carbon (Ester) : While also electrophilic, the ester carbonyl is generally less reactive towards nucleophilic acyl substitution than the ketone carbonyl, a common trait in β-keto esters. However, it remains a viable reaction site.

This pronounced electrophilicity makes ECTA an excellent substrate for constructing more complex molecules, particularly trifluoromethylated heterocycles, which are a privileged scaffold in medicinal chemistry.[7]

Figure 2: Key electrophilic centers in ECTA resulting from its electron distribution.

Conceptual Experimental Workflow: Synthesis of ECTA

The unique electronic properties of ECTA are established during its synthesis. A common and efficient industrial preparation involves the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[8][9] This reaction's feasibility is a direct consequence of the electronic nature of the starting material. The α-protons of ETFAA are highly acidic due to stabilization of the conjugate base by the two flanking carbonyl groups and the powerful -I effect of the -CF₃ group. This facilitates deprotonation and subsequent reaction with an electrophilic chlorine source like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[8]

Protocol: Electrophilic Chlorination of Ethyl 4,4,4-trifluoroacetoacetate

This protocol is a conceptual representation based on established chemical principles and patent literature.[8]

-

Reactor Setup : A jacketed glass reactor is charged with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq). The reactor is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber to neutralize evolved HCl gas.

-

Inert Atmosphere : The system is purged with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric moisture.

-

Temperature Control : The reactor is cooled to a temperature of 0-5°C using a circulating chiller. Maintaining a low temperature is critical for controlling the reaction's exothermicity and selectivity.

-

Reagent Addition : Sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. The reaction of ETFAA with sulfuryl chloride has been shown to be highly selective with few byproducts.[8]

-

Reaction Monitoring : The reaction is stirred at low temperature and monitored for completion using an appropriate analytical technique (e.g., GC-MS or ¹H NMR) by observing the disappearance of the starting material's α-proton signal.

-

Workup : Upon completion, the reaction mixture is carefully warmed to room temperature. The excess SO₂Cl₂ and dissolved HCl and SO₂ gases are removed under reduced pressure.

-

Purification : The crude product, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, is then purified by vacuum distillation to yield the final product as a clear liquid.

Safety Note : Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a corrosive substance that can cause severe skin burns and eye damage.[3][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

The electron distribution and electronegativity profile of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate are defined by the powerful and synergistic inductive effects of its trifluoromethyl and chloro substituents. This creates a molecule with highly polarized bonds and exceptionally electrophilic carbon centers. Understanding this distinct electronic landscape is paramount for rationally designing synthetic routes that leverage ECTA as a building block. Its ability to serve as a carrier for the trifluoromethyl group while providing multiple reactive sites for carbon-carbon and carbon-heteroatom bond formation solidifies its role as an indispensable tool for researchers in drug discovery and materials science.

References

- Mastering Organic Synthesis: The Versatility of Ethyl 4,4,4-Trifluoroacetoacetate. NINGBO INNO PHARMCHEM CO.,LTD.

- Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. Apollo Scientific.

- Ethyl 2-chloro-4, 4, 4-trifluoroacetoacetate, min 94%, 100 grams. Spectrum Chemical.

- Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793. PubChem, National Center for Biotechnology Information.

- Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate. Google Patents.

- Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. ResearchGate.

- Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Patsnap.

- Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, 94% 5 g | Buy Online. Fisher Scientific.

- Trifluoromethylated Heterocycles. ResearchGate.

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. National Institutes of Health (NIH).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 363-58-6 Cas No. | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Apollo [store.apolloscientific.co.uk]

- 4. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Trifluoromethyl Synthon: A Technical Guide to Ethyl 2-chloro-4,4,4-trifluoroacetoacetate in Medicinal Chemistry

Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological profiles. The trifluoromethyl group (CF₃), in particular, is a favored substituent known to improve metabolic stability, bioavailability, and binding affinity. Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA), a versatile and highly reactive building block, has emerged as a critical tool for medicinal chemists to introduce this valued moiety into a diverse range of heterocyclic systems. This technical guide provides an in-depth exploration of the applications of EClTFA in medicinal chemistry, offering insights into its synthesis, reactivity, and its role in the construction of biologically active molecules.

Physicochemical Properties and Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA)

EClTFA, with the chemical formula C₆H₆ClF₃O₃, is a colorless to pale yellow liquid. Its unique reactivity stems from the presence of both a chloro group and a trifluoroacetyl moiety.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and α-carbon positions, making it a valuable reagent in various chemical transformations.[1]

The synthesis of EClTFA is typically achieved through the chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA). A common and efficient method involves the reaction of ETFAA with sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions.[1][2] This direct chlorination offers good selectivity and high yields, making EClTFA readily accessible for research and development.[2]

| Property | Value | Reference |

| CAS Number | 363-58-6 | [3] |

| Molecular Formula | C₆H₆ClF₃O₃ | [3] |

| Molecular Weight | 218.56 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

The Gateway to Trifluoromethyl-Substituted Heterocycles: Key Applications in Medicinal Chemistry

The primary utility of EClTFA in medicinal chemistry lies in its role as a precursor for the synthesis of trifluoromethyl-containing heterocyclic compounds. These scaffolds are prevalent in a wide array of approved drugs, including antiviral, anticancer, and anti-inflammatory agents.[4] The trifluoromethyl group can significantly alter a molecule's pharmacological profile, often leading to improved efficacy and reduced side effects.[4]

Synthesis of Trifluoromethyl-Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that are core structures in numerous biologically active molecules, including the anti-inflammatory drug Celecoxib. The reaction of β-ketoesters with hydrazines is a classical and efficient method for pyrazole synthesis. EClTFA, with its two electrophilic centers, is an ideal substrate for this transformation.

The general reaction involves the condensation of EClTFA with a hydrazine derivative. The initial nucleophilic attack of the hydrazine at one of the carbonyl groups is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of the trifluoromethyl group at the 5-position of the pyrazole ring is a common feature in many bioactive compounds.

Caption: General reaction scheme for the synthesis of 5-trifluoromethyl-pyrazoles from EClTFA.

Experimental Protocol: Synthesis of 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet, charge (3,5-Dichlorophenyl)hydrazine (1 equivalent) and ethanol.

-

Addition of β-Ketoester: Cautiously add (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate (1 equivalent) to the stirred solution at 10-15 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and isolate the product. The crude product can be purified by recrystallization or column chromatography.

The resulting pyrazole can be further modified, for instance, by hydrolysis of the ester to a carboxylic acid, which can then be coupled with various amines to generate a library of pyrazole-4-carboxamides for biological screening.[5] Derivatives of trifluoromethyl-pyrazoles have shown potent activity as COX inhibitors.[6]

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Pyrimidines are another critical class of nitrogen-containing heterocycles found in numerous pharmaceuticals, including anticancer and antiviral drugs. The Biginelli reaction and related condensations are powerful tools for the synthesis of pyrimidine scaffolds. EClTFA can serve as a key building block in these reactions.

The synthesis of a trifluoromethyl-pyrimidine can be achieved by reacting EClTFA with a suitable amidine, urea, or thiourea derivative. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The trifluoromethyl group is typically installed at either the 4- or 6-position of the pyrimidine ring, depending on the specific reactants and reaction conditions.

Caption: General reaction scheme for the synthesis of trifluoromethyl-pyrimidines from EClTFA.

Case Study: Synthesis of Novel Trifluoromethyl Pyrimidinone Compounds with Activity Against Mycobacterium tuberculosis

A study on the synthesis of novel trifluoromethyl pyrimidinone compounds with activity against Mycobacterium tuberculosis utilized a derivative of EClTFA as a key intermediate.[7] Although the specific starting material was ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate, the synthetic strategy is highly relevant to the potential applications of EClTFA.

Experimental Protocol: Synthesis of Ethyl 4,4,4-trifluoro-2-(4-fluorobenzyl)-3-oxobutanoate [7]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-Fluorophenyl)propanoyl chloride in dichloromethane (DCM).

-

Reagent Addition: Sequentially add trifluoroacetic anhydride (TFAA) and pyridine to the solution.

-

Stirring: Stir the reaction mixture at room temperature for 3 hours.

-

Esterification: Add ethanol (EtOH) to the reaction mixture and continue stirring for another 12 hours.

-

Work-up and Purification: The crude product can be purified by column chromatography.

The resulting β-ketoester can then be reacted with a suitable amidine, such as 2-amidinopyridine, to construct the trifluoromethyl-pyrimidinone core. The synthesized compounds in the study demonstrated promising bactericidal activity against replicating M. tuberculosis bacilli.[7]

Biological Activities of Heterocycles Derived from EClTFA

The strategic incorporation of the trifluoromethyl group, facilitated by the use of EClTFA and its analogs, has led to the discovery of compounds with a wide range of biological activities.

-

Antimicrobial and Antifungal Properties: Derivatives of EClTFA have shown potential as antimicrobial and antifungal agents.[1] The resulting heterocyclic compounds have been screened against various bacterial and fungal strains, with some exhibiting moderate to good activity.

-

Cytotoxic Effects: Some studies suggest that derivatives of EClTFA may exhibit cytotoxic effects against certain cancer cell lines.[1] This opens avenues for the development of novel anticancer agents.

-

Enzyme Inhibition: Trifluoromethyl-substituted heterocycles are known to act as potent enzyme inhibitors. For example, trifluoromethyl-pyrazole-carboxamides have been investigated as selective COX-2 inhibitors for the treatment of inflammation.[6] The fungicide thifluzamide, a thiazole amide succinate dehydrogenase inhibitor, is synthesized from an intermediate derived from 2-chloro-4,4,4-trifluoroacetoacetate.[2]

Conclusion and Future Perspectives

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a powerful and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethyl group and reactive chloro and carbonyl functionalities provides a direct and efficient route to a wide variety of trifluoromethyl-substituted heterocyclic compounds. The demonstrated and potential biological activities of these derivatives, including antimicrobial, anticancer, and enzyme-inhibitory effects, underscore the importance of EClTFA in modern drug discovery.

Future research will likely focus on expanding the scope of EClTFA in multicomponent reactions and asymmetric synthesis to generate complex and stereochemically defined molecules with enhanced therapeutic potential. The continued exploration of the reactivity of this valuable synthon will undoubtedly lead to the discovery of novel drug candidates with improved pharmacological properties.

References

-

Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES. [Link]

-

Semantic Scholar. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]

-

National Center for Biotechnology Information. (2023, October 29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (2023, August 6). Multicomponent reactions of ethyl trifluoroacetoacetate with carbonyl and nucleophilic reagents as a promising tool for organic synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 4,4,4-Trifluoroacetoacetate: A Key Intermediate in Modern Drug Discovery. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. [Link]

-

ResearchGate. (2024, August 6). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. [Link]

-

National Center for Biotechnology Information. (2024, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Ethyl 4,4,4-trifluoroacetoacetate in Organic Synthesis. [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. [Link]

- Google Patents. (n.d.).

-

Journal of King Saud University - Science. (2014, June 28). Antimicrobial activities of heterocycles derived from thienylchalcones. [Link]

Sources

- 1. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 2. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: A Versatile Synthon for Trifluoromethyl Group Installation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone strategy in modern medicinal chemistry and agrochemical design.[1][2][3] This moiety can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately improving its pharmacokinetic and pharmacodynamic profile.[1][2][4] Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) has emerged as a highly valuable and versatile building block for incorporating the trifluoromethyl group into complex molecular architectures. Its unique combination of a reactive α-chloro substituent, a β-keto ester system, and the potent electron-withdrawing trifluoromethyl group provides a platform for a diverse array of chemical transformations.[5] This guide provides an in-depth analysis of EClTFA, covering its synthesis, unique reactivity, and its application in the construction of critical trifluoromethylated heterocyclic compounds.

The Strategic Importance of the Trifluoromethyl Group

In drug discovery, the strategic modification of lead compounds is crucial for optimizing their therapeutic potential. The trifluoromethyl group is often considered a "magic" moiety due to its ability to confer several desirable properties simultaneously:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an increased drug half-life and improved bioavailability.[2]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4]

-

Modulation of Acidity/Basicity: As a powerful electron-withdrawing group, the CF₃ moiety can lower the pKa of nearby acidic or basic functional groups, influencing drug-receptor interactions and solubility.[3]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of steric and electronic properties to optimize target binding.[4]

Given these advantages, the development of efficient synthetic methods using reliable trifluoromethyl-containing building blocks is of paramount importance.[6]

Profile of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA)

EClTFA is a colorless to pale yellow liquid that serves as a powerful intermediate in organic synthesis.[5] Its trifunctional nature is the key to its versatility.

| Property | Value |

| CAS Number | 363-58-6[5][7] |

| IUPAC Name | ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate[5] |

| Molecular Formula | C₆H₆ClF₃O₃[5][7] |

| Molecular Weight | 218.56 g/mol [5][7] |

| Appearance | Colorless to pale yellow liquid[5] |

Synthesis of EClTFA

The most common and efficient method for preparing EClTFA is the direct chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[5] This reaction can be achieved using standard chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[8] The reaction with sulfuryl chloride is particularly effective, often requiring no solvent as the starting ester can act as both reactant and solvent, leading to excellent atom economy.[5]

The synthesis workflow is straightforward, involving the controlled addition of the chlorinating agent followed by removal of byproducts under reduced pressure.[8]

Caption: General workflow for the synthesis of EClTFA.

Experimental Protocol: Synthesis of EClTFA from ETFAA

This protocol is based on the general method of reacting ethyl 4,4,4-trifluoroacetoacetate with sulfuryl chloride.[5][8]

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq)[8]

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser (with an outlet to a gas trap) with ethyl 4,4,4-trifluoroacetoacetate.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

-

Addition of Reagent: Add sulfuryl chloride dropwise from the dropping funnel to the cooled ETFAA. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by GC or TLC).

-

Workup and Purification: The reaction mixture is then subjected to vacuum distillation to remove residual starting materials and byproducts (HCl, SO₂).[8] The product, ethyl 2-chloro-4,4,4-trifluoroacetoacetate, is collected as a higher boiling fraction. The yield is typically high, often exceeding 90%.[8]

Causality Note: The dropwise addition at low temperature is critical to control the exothermicity of the chlorination reaction and prevent the formation of unwanted side products. The final vacuum distillation is essential for isolating a pure product, as the gaseous byproducts are corrosive and can interfere with subsequent reactions.[9]

Reactivity and Key Applications in Heterocyclic Synthesis

EClTFA is a trifunctional building block, and its utility stems from the ability to selectively target its different reactive sites. The strong electron-withdrawing nature of the CF₃ group activates both the α-carbon and the carbonyl groups, making them susceptible to nucleophilic attack.

Caption: Reactivity sites of EClTFA and pathways to key heterocycles.

Synthesis of Trifluoromethyl-Pyrazoles

Pyrazoles are a privileged scaffold in medicinal chemistry. EClTFA serves as an excellent precursor for trifluoromethyl-substituted pyrazoles through condensation reactions with hydrazines.[5] The reaction proceeds via initial nucleophilic attack by the hydrazine on one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

General Reaction Scheme: EClTFA + R-NH-NH₂ → 3-Trifluoromethyl-5-hydroxypyrazole derivative

Synthesis of Trifluoromethyl-Thiazoles

Thiazole rings are present in numerous bioactive compounds. The Hantzsch thiazole synthesis can be adapted using EClTFA as the α-haloketone component. Reaction with a thioamide provides direct access to highly functionalized trifluoromethyl-thiazoles.[5]

General Reaction Scheme: EClTFA + Thioamide → 2,4-Disubstituted-5-Trifluoromethyl-thiazole derivative

Application in Multicomponent Reactions

The reactivity of EClTFA also makes it a suitable component for multicomponent reactions (MCRs), allowing for the rapid construction of complex molecular libraries from simple starting materials in a single step.[5] This is particularly valuable in high-throughput screening campaigns for drug discovery.

Representative Protocol: Synthesis of a 3-Trifluoromethyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone derivative, a common application of EClTFA.

Materials:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (EClTFA) (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.0 eq)

-

Ethanol (as solvent)

-

Sodium acetate (as base, optional)

-

Round-bottom flask with reflux condenser

Procedure:

-

Setup: In a round-bottom flask, dissolve EClTFA in ethanol.

-

Addition of Reactant: Add the hydrazine derivative to the solution at room temperature. If using a hydrazine salt, a mild base like sodium acetate may be added to liberate the free base.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation and Purification: The crude product can be collected by filtration. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure trifluoromethyl-pyrazolone.

Self-Validating System: The formation of the pyrazolone ring is a thermodynamically favorable cyclization-condensation process. The purity of the final product can be readily confirmed by standard analytical techniques (NMR, MS, melting point), which should show the characteristic signals for the trifluoromethyl group and the heterocyclic core, validating the successful transformation.

Summary of EClTFA Reactions

The table below summarizes the versatility of EClTFA in synthesizing various trifluoromethylated compounds.

| Reactant(s) | Conditions | Product Type | Significance |

| Hydrazines | Reflux in Ethanol | CF₃-Pyrazoles/-Pyrazolones | Antifungal, Antimicrobial[5] |

| Thioamides | Base, RT to Reflux | CF₃-Thiazoles | Antifungal, Antibacterial[5] |

| Amidines | Base, various solvents | CF₃-Pyrimidines | Key pharmaceutical core |

| Enamines/β-amino acrylates | Various | CF₃-Pyridines | Broad bioactivity |

Conclusion

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a powerful and highly adaptable building block for introducing the trifluoromethyl group into organic molecules. Its distinct reactive sites—the α-chloro position and the β-keto ester moiety—provide chemists with multiple avenues for constructing complex and biologically relevant trifluoromethylated heterocycles.[5] The straightforward synthesis of EClTFA and its predictable reactivity make it an indispensable tool for researchers in the pharmaceutical, agrochemical, and materials science fields. As the demand for advanced fluorinated compounds continues to grow, the importance of versatile synthons like EClTFA in enabling innovation will only increase.

References

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Vertex AI Search1

-

The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Vertex AI Search2

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6. Smolecule5

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed CentralLink

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing)Link

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGateLink

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. HovioneLink

-

Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate. Google PatentsLink

-

Ethyl trifluoroacetate. WikipediaLink

-

Acetic acid, chlorofluoro-, ethyl ester. Organic Syntheses ProcedureLink

-

Ethyl 4,4,4-trifluoroacetoacetate 99 372-31-6. Sigma-AldrichLink

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | CAS 363-58-6. Santa Cruz BiotechnologyLink

-

Innate C-H trifluoromethylation of heterocycles. PubMed CentralLink

-

Ethyl trifluoroacetate synthesis. ChemicalBookLink

-

Synthesis of Trifluoromethylpyrroles and Related Heterocycles from 4-Ethyloxy-1,1,1-trifluorobut-3-ene-2-one. ElectronicsAndBooksLink

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Biological activity of "Ethyl 2-chloro-4,4,4-trifluoroacetoacetate" derivatives

An In-depth Technical Guide to the Biological Activity of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTFA) is a highly functionalized organic compound characterized by a unique combination of a reactive chloro group and an electron-withdrawing trifluoroacetyl moiety. This structure imparts significant reactivity, establishing ECTFA as a valuable and versatile building block in synthetic chemistry. Its derivatives have garnered substantial interest within the scientific community, demonstrating a broad spectrum of biological activities, including potential antimicrobial, antifungal, and cytotoxic effects against various cancer cell lines. This guide provides a comprehensive exploration of the synthesis of these derivatives and a detailed analysis of their biological activities, supported by mechanistic insights and established experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The Core Building Block: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (ECTFA)

ECTFA (Molecular Formula: C₆H₆ClF₃O₃) is a specialized chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chlorine atom and a trifluoromethyl group creates distinct reactivity patterns that are pivotal for the construction of complex bioactive molecules.

Key Structural Features and Reactivity:

-

α-Chloro Group: The chlorine atom at the C2 position is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, including amines and alcohols, to create a diverse library of derivatives.

-

Trifluoroacetyl Moiety: The potent electron-withdrawing effect of the trifluoromethyl (CF₃) group significantly increases the electrophilicity of the adjacent carbonyl carbon. This feature is central to the mechanism of action for many derivatives, particularly in enzyme inhibition.

-

β-Dicarbonyl System: The arrangement of the ketone and ester groups allows for various condensation reactions, which are instrumental in forming heterocyclic systems often associated with pronounced biological activity.

The synthesis of ECTFA itself is typically achieved through the chlorination of its precursor, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), using reagents such as sulfuryl chloride or chlorine gas under controlled conditions.

Synthetic Pathways to Bioactive Derivatives

The strategic value of ECTFA lies in its capacity to serve as a scaffold for generating diverse molecular architectures. The primary synthetic routes leverage its inherent reactivity.

Caption: Core synthetic routes from ECTFA to its bioactive derivatives.

Antimicrobial and Antifungal Derivatives

A significant area of investigation for ECTFA derivatives is in the development of novel antimicrobial agents. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and membrane permeability.

Rationale for Antimicrobial Activity

The antimicrobial potential of these derivatives often arises from the synergistic effect of the trifluoromethyl group and the heterocyclic systems formed during synthesis. For instance, the reaction of ECTFA with thiourea or its derivatives can yield thiazolopyrimidine scaffolds. These fused heterocyclic systems are known to possess a wide range of biological activities, including antibacterial properties. The lipophilicity conferred by the CF₃ group can facilitate the compound's passage through the lipid-rich bacterial cell wall, a critical step for exerting its effect.

Synthesis of Thiazolopyrimidine Derivatives

A common and effective method involves the condensation reaction between a dihydropyrimidine-2-thione and ECTFA.

Protocol:

-

A mixture of 3,4-dihydropyrimidine-2-thione (10 mmol) and ethyl-2-chloroacetoacetate (10 mmol) is refluxed in dry ethanol (20 ml) for approximately 6 hours.

-

The excess solvent is removed by distillation.

-

The resulting solid hydrochloride salt is collected via filtration.

-

The salt is dissolved in water and neutralized with an aqueous sodium carbonate solution.

-

The final product is filtered, washed with water, dried, and recrystallized from a suitable solvent like ethyl acetate to yield the pure thiazolopyrimidine derivative.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of newly synthesized compounds is quantified using the MIC assay, which determines the lowest concentration of an agent that prevents visible microbial growth.

Caption: Workflow for a standard Broth Microdilution MIC Assay.

Detailed Steps:

-

Preparation: A two-fold serial dilution of the test derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Positive (broth + bacteria, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Data Presentation: Antimicrobial Activity

The results of MIC assays are typically summarized in a table for clear comparison.

| Compound | Derivative Class | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| TD-1 | Thiazolopyrimidine | 8 | 32 |

| TD-2 | Thiazolopyrimidine | 4 | 64 |

| TD-3 | Pyrazole Derivative | 16 | >128 |

| Ciprofloxacin | Standard Antibiotic | 0.5 | 0.015 |

Enzyme Inhibition: A Major Avenue for Trifluoromethyl Ketones